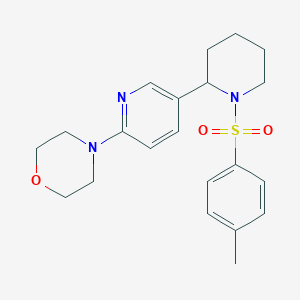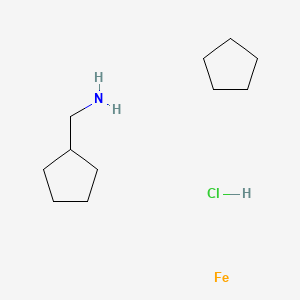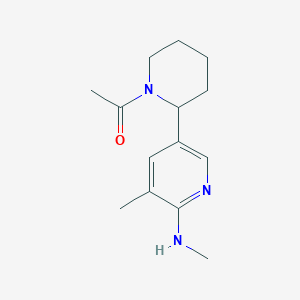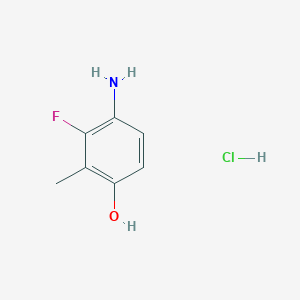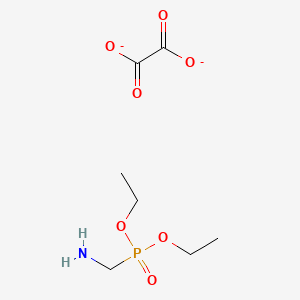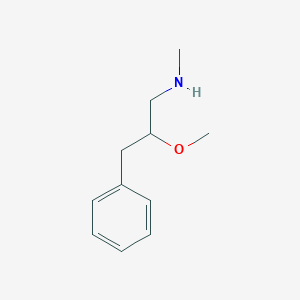![molecular formula C9H17NO2 B11820973 2-[1-(Methylamino)cyclohexyl]acetic acid](/img/structure/B11820973.png)
2-[1-(Methylamino)cyclohexyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Methylamino)cyclohexyl]acetic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexylacetic acid, where the cyclohexyl ring is substituted with a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methylamino)cyclohexyl]acetic acid typically involves the reaction of cyclohexylacetic acid with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. The compound is typically produced in bulk quantities and may be further purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Methylamino)cyclohexyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexylacetic acid derivatives, while reduction can produce cyclohexylmethanol derivatives.
Applications De Recherche Scientifique
2-[1-(Methylamino)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[1-(Methylamino)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The methylamino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylacetic acid: The parent compound without the methylamino substitution.
2-[1-(Amino)cyclohexyl]acetic acid: A similar compound with an amino group instead of a methylamino group.
2-[1-(Ethylamino)cyclohexyl]acetic acid: A derivative with an ethylamino group.
Uniqueness
2-[1-(Methylamino)cyclohexyl]acetic acid is unique due to the presence of the methylamino group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
2-[1-(methylamino)cyclohexyl]acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-10-9(7-8(11)12)5-3-2-4-6-9/h10H,2-7H2,1H3,(H,11,12) |
Clé InChI |
ZZFIRFWKLIGPQR-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCCCC1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[methoxy(methoxycarbonyl)amino]acetate](/img/structure/B11820901.png)


![1-[(2,4-Dimethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11820918.png)
![1-[4-(Dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B11820936.png)
![sodium;4-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B11820947.png)
